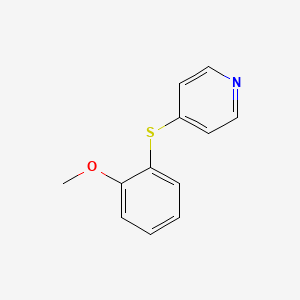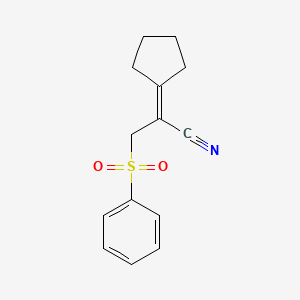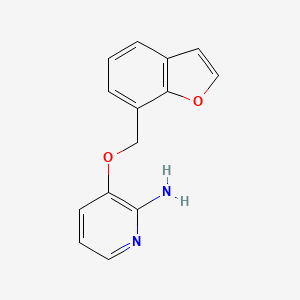![molecular formula C24H20 B12591915 1H-Indene, 1-[bis(4-methylphenyl)methylene]- CAS No. 872332-68-8](/img/structure/B12591915.png)
1H-Indene, 1-[bis(4-methylphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 1-[bis(4-methylphenyl)methylene]-: is a chemical compound with a molecular formula of C24H20 It is a derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 1-[bis(4-methylphenyl)methylene]- typically involves the reaction of indene with bis(4-methylphenyl)methanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indene, 1-[bis(4-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1H-Indene, 1-[bis(4-methylphenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore the compound’s potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1H-Indene, 1-[bis(4-methylphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
1H-Indene, 1-methylene-: A simpler derivative of indene with a single methylene group.
1H-Indene, 1,1’- (dimethylsilylene)bis [2-methyl-4-phenyl-]: A more complex derivative with additional functional groups.
Uniqueness: 1H-Indene, 1-[bis(4-methylphenyl)methylene]- is unique due to the presence of two 4-methylphenyl groups attached to the indene core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
872332-68-8 |
|---|---|
Fórmula molecular |
C24H20 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-[bis(4-methylphenyl)methylidene]indene |
InChI |
InChI=1S/C24H20/c1-17-7-11-20(12-8-17)24(21-13-9-18(2)10-14-21)23-16-15-19-5-3-4-6-22(19)23/h3-16H,1-2H3 |
Clave InChI |
XKECNZMQEKFROS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)


![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
